4-(2,2-Difluoroethoxy)benzoylacetonitrile
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Overview
Description
4-(2,2-Difluoroethoxy)benzoylacetonitrile is a fluorinated organic compound with the molecular formula C11H9F2NO2 and a molecular weight of 225.19 g/mol . This compound is characterized by the presence of a difluoroethoxy group attached to a benzoylacetonitrile core, making it a unique and versatile chemical in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)benzoylacetonitrile typically involves the reaction of 4-hydroxybenzoylacetonitrile with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the difluoroethoxy group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)benzoylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted benzoylacetonitrile derivatives.
Scientific Research Applications
4-(2,2-Difluoroethoxy)benzoylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with anti-neuroinflammatory properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)benzoylacetonitrile involves its interaction with molecular targets and pathways associated with inflammation. Studies have shown that this compound can suppress the activation of the NFκB pathway, leading to a reduction in the production of pro-inflammatory mediators such as IL-6 . This anti-inflammatory effect is particularly relevant in the context of neuroinflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Difluoroethoxy)benzaldehyde
- 4-(2,2-Difluoroethoxy)benzonitrile
- 4-(2,2-Difluoroethoxy)benzoic acid
Uniqueness
4-(2,2-Difluoroethoxy)benzoylacetonitrile stands out due to its unique combination of a difluoroethoxy group and a benzoylacetonitrile core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C11H9F2NO2 |
---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-[4-(2,2-difluoroethoxy)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C11H9F2NO2/c12-11(13)7-16-9-3-1-8(2-4-9)10(15)5-6-14/h1-4,11H,5,7H2 |
InChI Key |
FIPVPZOXWVMVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)OCC(F)F |
Origin of Product |
United States |
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